Tebuconazole

Description

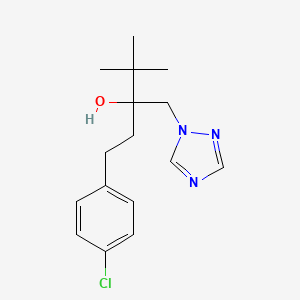

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032113 | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Technical product: White to beige solid; [eChemPortal: ESIS] White powder; [MSDSonline] | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 36 mg/L at pH 5-9, 20 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.7X10-6 Pa (1.3X10-8 mm Hg) at 20 °C | |

| Record name | Tebuconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

107534-96-3, 80443-41-0 | |

| Record name | Tebuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107534-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuconazole (unspecified) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107534963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]-α-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401ATW8TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105 °C | |

| Record name | TEBUCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7448 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Key Results:

- Yield : Improved from 65% (conventional process) to 82%.

- Purity : Increased from 95% to 98.5%.

- Ring-Opening Yield : Enhanced to 92.8%.

High-Purity Synthesis Using Grignard Reagent

A high-purity synthesis method involves the use of Grignard reagents for enhanced yield and purity:

Intermediate Formation : 4-(4-chlorophenyl)-1-(1H-1,2,4-triazole-1-yl)butan-2-one is prepared under nitrogen protection in tetrahydrofuran.

Grignard Reaction : Cooling the solution to 0–10°C, a Grignard reagent (CH₃CMgBr) is added along with ytterbium triflate as a catalyst. The reaction proceeds for 24 hours.

Extraction and Purification : After extraction with diethyl ether and washing with water, the crude product undergoes silica gel column chromatography using benzene as an eluent to obtain refined this compound.

Key Results:

- Yield : Crude product yield of 187.4 g; refined product yield of 184.1 g.

- Purity : Achieved >98% purity.

Chemoenzymatic Asymmetric Synthesis

This method focuses on producing enantiomerically pure (R)-tebuconazole using biocatalysis followed by chemocatalysis:

-

- Racemic epoxy precursor (2-tert-butyl-2-[2-(4-chlorophenyl)ethyl] oxirane) is resolved using E. coli cells expressing epoxide hydrolase from Rhodotorula paludigensis.

- Optimization improved enantiomeric ratio (E value) from 13.4 to 43.8.

-

- The retained (R)-epoxy precursor undergoes a ring-opening reaction with triazole to form (R)-tebuconazole.

Key Results:

- Optical Purity : Achieved >99% enantiomeric excess.

- Yield : Space-time yield of 40.5 g/L/day.

Comparative Data Table

Scientific Research Applications

Effects on Soil Microbiota

Recent studies have highlighted the influence of tebuconazole on soil microbial communities. A significant investigation revealed that this compound application stimulates the proliferation of organotrophic bacteria and fungi while enhancing the activity of soil enzymes involved in nutrient cycling, such as those responsible for phosphorus, sulfur, and carbon metabolism. The study employed both standard and metagenomic methods to assess microbial diversity and enzyme activity, concluding that this compound does not significantly disrupt soil biological homeostasis or fertility when applied within recommended agricultural doses .

Key Findings:

- Increased Microbial Activity: this compound promotes the growth of beneficial bacteria and fungi.

- Soil Enzyme Activity: Enhanced activities of enzymes related to nutrient metabolism were observed.

- Microbial Diversity: The compound did not adversely affect overall microbial diversity at recommended doses.

Health Implications

This compound exposure has been linked to various health effects in both humans and animals. Research indicates that perinatal exposure to this compound can lead to neurological deficits in rats, although it does not significantly alter immunological or reproductive functions . In another case study, a man exhibited hepatotoxicity after exposure to this compound while handling barley seeds without protective gear. After discontinuation of exposure, his liver enzyme levels returned to normal within two weeks .

Health Impact Summary:

- Neurological Deficits: Observed in animal models following perinatal exposure.

- Hepatotoxicity: Documented case of liver damage due to occupational exposure.

- Reproductive Health Risks: Disruption of steroid hormone synthesis noted in animal studies .

Environmental Impact and Pest Management

This compound's role in pest management extends beyond traditional agricultural applications. It has been shown to suppress infections caused by certain microparasitic fungi in aquatic systems. In controlled experiments with Daphnia, this compound demonstrated fungistatic properties at ecologically relevant concentrations, effectively inhibiting the growth of Metschnikowia bicuspidata without affecting the host's health significantly .

Environmental Applications:

- Aquatic Pest Control: Effective against specific fungal infections in aquatic organisms.

- Disease Suppression: Potential use in managing disease spread in natural populations.

Table 1: Summary of Key Research Findings on this compound

Mechanism of Action

Tebuconazole acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. It is absorbed by plants and translocated to various parts, including leaves, stems, and roots. Once inside the plant, this compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis .

Comparison with Similar Compounds

Emerging Alternatives and Innovations

- Novel Trifluoromethyl Pyrimidines: Compounds 5b, 5j, and 5l exhibit superior antifungal activity (96–100% inhibition) against B. cinerea compared to this compound (96.45%) .

- Chitosan Hydrochloride : A biofungicide reducing FHB incidence by 50–75%, comparable to this compound but with lower environmental persistence .

Biological Activity

Tebuconazole is a widely used systemic fungicide belonging to the triazole class, primarily utilized in agriculture for the control of various fungal diseases in crops. Its biological activity has been extensively studied, revealing significant effects on both target organisms and non-target species, including humans and soil microbiota. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on health, and environmental implications.

This compound functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the disruption of cellular processes, ultimately resulting in fungal cell death. The compound's efficacy varies with environmental conditions such as temperature and moisture levels, which can influence its fungicidal activity against pathogens like Fusarium graminearum and Botrytis cinerea .

Health Implications

Research has indicated that this compound exposure can lead to various health issues, particularly hepatotoxicity. A notable case study involved a 48-year-old male who developed hepatitis after occupational exposure to this compound while handling barley seeds without protective gear. Laboratory tests revealed elevated liver enzymes upon admission, which normalized after avoiding further exposure .

Case Study: Hepatotoxicity

| Test | On Admission | Two Weeks After Avoiding this compound | Normal Ranges |

|---|---|---|---|

| WBC (per mm³) | 6720 | 8200 | 4500 to 10000 |

| Hb (g/dL) | 12.8 | 14.1 | Male: 13.5 to 17.5; Female: 12.0 to 15.5 |

| Platelets (per μL) | 202000 | 358000 | 150000 to 450000 |

| AST (IU/L) | 125 | 13 | Males: 6 to 34; Females: 8 to 40 |

| ALT (IU/L) | 220 | 17 | 7 to 56 |

| ALP (IU/L) | 511 | 240 | 44 to 147 |

This case illustrates the potential risks associated with this compound exposure and underscores the importance of protective measures during its application.

Effects on Soil Microbiota

This compound's impact extends beyond human health; it also affects soil microbiota. A study demonstrated that this compound application stimulates the proliferation of organotrophic bacteria and fungi while enhancing soil enzyme activities responsible for nutrient cycling . The research indicated that doses within good agricultural practices did not significantly disrupt soil biological homeostasis.

Soil Microbial Response

| Parameter | Control Soil | Soil Treated with this compound |

|---|---|---|

| Total Bacterial Count (OTUs) | X | Increased by up to 3.33% |

| Urease Activity (μg N/g soil/h) | X | No significant change |

| Dehydrogenase Activity (μg TPF/g soil/h) | X | Increased significantly |

This data suggests that while this compound has fungicidal properties, it may also enhance certain beneficial microbial populations in soil ecosystems.

Environmental Considerations

Q & A

Q. How should researchers standardize experimental conditions for assessing tebuconazole toxicity in aquatic organisms?

Methodological considerations include selecting species with ecological relevance (e.g., Daphnia magna), controlling water quality parameters (pH, temperature), and using geometric concentration series to capture sublethal effects. Batch adsorption studies (e.g., using OECD guidelines) should account for contact time and sediment characteristics to ensure reproducibility . Replication (≥20 individuals per treatment) and solvent controls (e.g., ethanol for this compound dissolution) are critical to isolate chemical effects from confounding variables .

Q. What are the best practices for analyzing this compound residues in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) validated for this compound detection (e.g., ISO 11369:1997) ensures precision. Include recovery tests (e.g., 70–120%) and matrix-matched calibration to address matrix effects. For field studies, measure both nominal and actual concentrations to validate exposure levels, as discrepancies up to 18% may occur due to environmental degradation .

Q. How can researchers address low statistical power in this compound toxicity studies?

Conduct a priori power analyses to determine sample size requirements. For example, a study on house sparrows (n=40) showed that small sample sizes may mask subtle immune biomarker changes (e.g., haptoglobin levels). Use mixed-effects models to account for individual variability and increase replicates per treatment group .

Advanced Research Questions

Q. How can physiologically based toxicokinetic (PBTK) models improve risk assessment of this compound?

PBTK models integrate species-specific ADME (absorption, distribution, metabolism, excretion) parameters. For humans, validate models using in vivo plasma concentration-time data from rabbits or rats. Address underprediction in liver concentrations by refining partition coefficients or incorporating enantiomer-specific metabolism (R(-)- vs. S(+)-tebuconazole) . Use these models to simulate cumulative exposure from dietary and dermal routes under realistic scenarios.

Q. How should contradictory biomarker data in this compound studies be interpreted?

Conflicting results (e.g., non-significant haptoglobin changes in house sparrows despite visual trends) require sensitivity analyses. Distinguish between biological variability (e.g., environmental stressors) and methodological limitations (e.g., assay precision). Follow-up studies should apply immune challenges (e.g., LPS injections) to amplify treatment effects under controlled conditions .

Q. What experimental designs are optimal for studying this compound-parasite interactions in ecotoxicology?

Use fully crossed factorial designs (e.g., 2 clones × 4 concentrations × 2 parasite treatments × 20 replicates) to isolate interactive effects. For Daphnia-Metschnikowia systems, maintain parasite transmission via weekly inoculations and quantify host fecundity and mortality. Validate chemical stability (half-life: 28–43 days) to ensure exposure consistency .

Q. How can researchers resolve discrepancies between field and lab data on this compound adsorption?

Lab batch studies often underestimate field adsorption due to static conditions. Complement lab data with experimental flume studies to simulate hydrodynamic effects. Measure organic carbon-water partitioning coefficients (KOC) and compare with predictive models (e.g., EPI Suite) to identify site-specific factors (e.g., sediment organic matter) .

Methodological Guidelines

- Data Reporting : Follow journal-specific standards (e.g., Springer’s LaTeX macros). Use ≤3 significant figures for instrument-derived data and define statistical thresholds (e.g., p<0.05) .

- Ethical Compliance : For vertebrate studies, adhere to institutional animal care guidelines (e.g., blinding, randomization) and justify sample sizes ethically .

- Literature Synthesis : Critically evaluate prior studies using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.